5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine

Kinase inhibitor design Structure-activity relationship Regioisomer comparison

5-(4-Fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine (CAS 1711248-13-3) is a synthetic, trisubstituted pyrimidine derivative with molecular formula C17H14FN3 and molecular weight 279.31 g/mol. The compound belongs to the N-phenylpyrimidin-2-amine chemotype—a privileged scaffold in kinase inhibitor discovery—and is distinguished by its specific substitution pattern: a 4-fluorophenyl group at the C5 position, a methyl group at C4, and an N-phenyl moiety at C2.

Molecular Formula C17H14FN3
Molecular Weight 279.318
CAS No. 1711248-13-3
Cat. No. B2702211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine
CAS1711248-13-3
Molecular FormulaC17H14FN3
Molecular Weight279.318
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=CC=C(C=C2)F)NC3=CC=CC=C3
InChIInChI=1S/C17H14FN3/c1-12-16(13-7-9-14(18)10-8-13)11-19-17(20-12)21-15-5-3-2-4-6-15/h2-11H,1H3,(H,19,20,21)
InChIKeyGDJSPPDSIRPBPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine (CAS 1711248-13-3): Pyrimidine Core Scaffold for Kinase-Focused Procurement


5-(4-Fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine (CAS 1711248-13-3) is a synthetic, trisubstituted pyrimidine derivative with molecular formula C17H14FN3 and molecular weight 279.31 g/mol [1]. The compound belongs to the N-phenylpyrimidin-2-amine chemotype—a privileged scaffold in kinase inhibitor discovery—and is distinguished by its specific substitution pattern: a 4-fluorophenyl group at the C5 position, a methyl group at C4, and an N-phenyl moiety at C2 . This substitution architecture departs from the more extensively profiled 4-aryl-N-phenylpyrimidin-2-amine series and places the lipophilic 4-fluorophenyl ring at the C5 vector, a regioisomeric arrangement that alters hydrogen-bonding geometry and steric occupancy relative to canonical ATP-competitive kinase inhibitor pharmacophores [2].

Why 5-(4-Fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine Cannot Be Replaced by Common Pyrimidine Analogs in Kinase Research


Substitution of one N-phenylpyrimidin-2-amine analog for another carries substantial risk of altered kinase selectivity, potency, and physicochemical behavior due to the strong dependence of these properties on the position, electronic character, and lipophilicity of aryl and alkyl substituents. The 4-aryl-N-phenylpyrimidin-2-amine series exhibits A549 cytotoxicity ranging from 0.2 µM to >50 µM depending on distal phenyl ring substitution alone [1], while EGFR kinase IC50 values span over two orders of magnitude (0.79–73.80 nM) across structurally similar analogs [2]. The C5-aryl/C4-methyl topology of the target compound places the fluorophenyl ring at a vector orthogonal to the typical C4-aryl orientation, potentially engaging a different subset of hydrophobic back-pocket residues in kinase ATP-binding sites [3]. Its elevated calculated logP (4.33) versus the reported logD7.4 of ~2.9 for the 4-aryl series [1] further indicates that simple analog interchange would unpredictably alter membrane permeability, solubility, and off-target partitioning.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine (CAS 1711248-13-3)


Regioisomeric Substitution Topology: C5-4-Fluorophenyl/C4-Methyl vs. Canonical C4-Aryl Pyrimidine Scaffolds

The target compound positions the 4-fluorophenyl group at C5 and a methyl group at C4 of the pyrimidine core, whereas the most extensively characterized N-phenylpyrimidin-2-amine series bears aryl substituents exclusively at C4 [1]. This regioisomeric shift relocates the key hydrophobic/electron-withdrawing substituent from the vector adjacent to the hinge-binding 2-anilino group to a position one atom removed. In the C4-aryl series, compound 13f (4-phenyl substitution) achieves an EGFR kinase IC50 of 73.80 nM, while the analogous sulfonamide derivative 13c reaches 31.92 nM, and compound 5 (3-benzene-1-sulfonamide) achieves 0.79 nM—demonstrating high sensitivity to substitution architecture [2]. No published head-to-head kinase panel data exist for the C5-aryl/C4-methyl isomer; however, the patent literature on Axl kinase inhibition explicitly claims 5-substituted N-phenylpyrimidin-2-amines as a distinct subgenus from 4-substituted analogs, implying non-overlapping binding modes [3].

Kinase inhibitor design Structure-activity relationship Regioisomer comparison

Calculated logP and Lipophilicity Differentiation from the 4-Aryl-N-phenylpyrimidin-2-amine Series

The target compound has a calculated logP of 4.33 (ALogP method) as reported by the Leyan vendor technical datasheet , and a predicted logP of 3.70 from the ZINC15 database using the XlogP method [1]. These values substantially exceed the experimentally measured logD7.4 of 2.9 reported for the most soluble compound (13f) in the 4-aryl-N-phenylpyrimidin-2-amine series, where logD7.4 values across the series ranged from 2.9 to 4.2 [2]. The higher logP of the C5-aryl/C4-methyl architecture indicates increased lipophilicity by approximately 0.8–1.4 log units relative to the benchmark 4-aryl series, consistent with the replacement of a polarizable C-H at C5 with a 4-fluorophenyl group and the electron-donating C4-methyl group reducing pyrimidine ring polarity.

Lipophilicity Drug-likeness Physicochemical profiling

Predicted THRB Affinity as a Selectivity Probe Target

The ZINC15 database reports a single ChEMBL-derived activity observation for the target compound against thyroid hormone receptor beta (THRB) with a predicted pKi of 5.88 (equivalent to Ki ≈ 1.32 µM) and a ligand efficiency of 0.39 [1]. THRB is a nuclear receptor transcription factor, not a kinase, and this predicted interaction may represent a potential off-target liability or an additional pharmacological dimension not shared by the kinase-focused 4-aryl-N-phenylpyrimidin-2-amine comparators, for which no THRB activity has been reported. The c-Met inhibitor series of N-phenylpyrimidin-2-amines (compounds 15a–i, 15o–r, 20, 34a–c) shows IC50 values ranging from 550.8 nM to 15.0 nM against c-Met kinase exclusively, with no reported nuclear receptor cross-reactivity [2], suggesting that the C5-aryl/C4-methyl topology may redirect target engagement toward non-kinase proteins.

Off-target profiling Thyroid hormone receptor Kinase selectivity

Commercial Availability, Purity, and Scalability Compared to Closest Research-Grade Analogs

The target compound is available from CymitQuimica (Biosynth brand) at 95% minimum purity in 50 mg and 500 mg quantities, with pricing at approximately €683/50 mg . It is also listed at Leyan (product 2097503, 95% purity, quantities up to 10 g upon inquiry) and at Chemenu (95%+ purity, catalog CM452191) . In contrast, the closely related regioisomer 4-(4-fluorophenyl)-N-phenylpyrimidin-2-amine (CAS 893620-80-9) is available from fewer suppliers, and the unsubstituted comparator 4-methyl-N-phenylpyrimidin-2-amine (CAS 53112-26-8) is widely available but lacks the critical fluorophenyl pharmacophore. The multi-vendor availability of the target compound, combined with ≥95% purity specification and catalog quantities spanning three orders of magnitude (50 mg to 10 g), provides procurement flexibility not universally available for other C5-substituted analogs.

Procurement Purity specification Supply chain

Procurement-Relevant Application Scenarios for 5-(4-Fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine (CAS 1711248-13-3)


Kinase Selectivity Panel Screening with a C5-Aryl Scaffold Topology

The C5-4-fluorophenyl/C4-methyl topology positions this compound as a structurally distinct entry for kinase selectivity panels where C4-aryl-N-phenylpyrimidin-2-amines have already been profiled. The EGFR kinase IC50 data for the C4-aryl series demonstrates that minor substitution changes produce IC50 values spanning from 0.79 nM to 73.80 nM [1], indicating that the regioisomeric C5-aryl scaffold may yield non-overlapping selectivity profiles. Researchers prioritizing novel kinase polypharmacology fingerprints should consider this compound as a comparator against established C4-aryl leads such as compound 5 (EGFR IC50 = 0.79 nM) or the c-Met lead 34a (c-Met IC50 = 15.0 nM, F% = 59.3 in mice) [2].

Physicochemical Property-Driven Lead Optimization for Membrane Permeability

With a calculated logP of 4.33 , exceeding the experimentally measured logD7.4 of 2.9–4.2 for the 4-aryl-N-phenylpyrimidin-2-amine series [3], this compound is suited for studies where enhanced passive membrane permeability is the primary design objective. The higher lipophilicity, driven by the combined effect of the C5-4-fluorophenyl and C4-methyl groups, may improve intracellular target engagement for kinases or nuclear receptors (cf. predicted THRB pKi = 5.88) [4] but requires concurrent aqueous solubility determination. Procurement for permeability-focused SAR campaigns should include solubility assessment buffers (e.g., phosphate buffer pH 7.4) as parallel quality-control endpoints.

Scaffold-Hopping and Patent Circumvention in Axl Kinase Inhibitor Programs

The patent landscape for N-phenylpyrimidin-2-amine Axl kinase inhibitors (University of Utah Research Foundation, EP2693881A1) explicitly distinguishes between 4-substituted and 5-substituted pyrimidine analogs as separate chemical matter [5]. The target compound, with its C5-4-fluorophenyl/C4-methyl substitution, falls into the 5-substituted subgenus that has undergone less extensive exemplification in the primary literature compared to the 4-substituted series. Industrial medicinal chemistry teams pursuing Axl, c-Met, or EGFR inhibitor programs with freedom-to-operate constraints may prioritize procurement of this scaffold for lead generation campaigns distinct from the patent-heavy 4-aryl chemotype.

Multi-Vendor Comparative Procurement for Reproducibility-Critical Studies

With confirmed availability from at least three independent suppliers (CymitQuimica/Biosynth, Leyan, Chemenu) at ≥95% purity and quantities from 50 mg to 10 g , this compound supports cross-vendor lot-comparison studies that are essential for validating biological reproducibility. The MDL number (MFCD30486564) and CAS registry (1711248-13-3) provide unambiguous chemical identity tracking across supplier catalogs. Procurement officers can leverage multi-vendor competition for cost optimization while maintaining the ability to switch suppliers without altering the chemical entity under investigation.

Quote Request

Request a Quote for 5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.